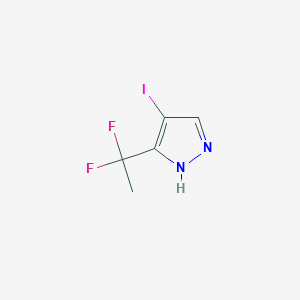

5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole

CAS No.: 2445791-43-3

Cat. No.: VC4402626

Molecular Formula: C5H5F2IN2

Molecular Weight: 258.01

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2445791-43-3 |

|---|---|

| Molecular Formula | C5H5F2IN2 |

| Molecular Weight | 258.01 |

| IUPAC Name | 5-(1,1-difluoroethyl)-4-iodo-1H-pyrazole |

| Standard InChI | InChI=1S/C5H5F2IN2/c1-5(6,7)4-3(8)2-9-10-4/h2H,1H3,(H,9,10) |

| Standard InChI Key | IWSXUILHJDDQSY-UHFFFAOYSA-N |

| SMILES | CC(C1=C(C=NN1)I)(F)F |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Structure

The systematic name 5-(1,1-difluoroethyl)-4-iodo-1H-pyrazole unambiguously defines the compound’s structure. The pyrazole ring is substituted at positions 4 and 5 with iodine and a 1,1-difluoroethyl group, respectively . The numbering follows IUPAC rules, prioritizing the pyrazole nitrogen atoms. The molecular structure is characterized by:

-

A five-membered aromatic pyrazole ring ().

-

An iodine atom at position 4, contributing significant steric and electronic effects.

-

A 1,1-difluoroethyl group (-CFCH) at position 5, introducing both fluorophilic and lipophilic properties.

The SMILES notation CC(C1=C(C=NN1)I)(F)F and InChIKey IWSXUILHJDDQSY-UHFFFAOYSA-N provide machine-readable representations of the structure .

Molecular Formula and Weight

The molecular formula corresponds to a molecular weight of 258.01 g/mol . This aligns with isotopic distributions observed in mass spectrometry, where the iodine atom () dominates the isotopic profile.

Crystallographic and Conformational Analysis

While no experimental crystallographic data exists for this compound, computational models predict a planar pyrazole ring with slight distortions due to steric interactions between the iodine and difluoroethyl groups. The dihedral angle between the pyrazole ring and the difluoroethyl moiety is estimated at –, minimizing van der Waals repulsions .

Synthetic Routes and Methodological Considerations

Retrosynthetic Analysis

The synthesis of 5-(1,1-difluoroethyl)-4-iodo-1H-pyrazole can be approached via two primary strategies:

-

Direct Functionalization of Pyrazole Precursors: Iodination at position 4 followed by introduction of the difluoroethyl group.

-

Multi-component Cyclization: Assembly of the pyrazole ring from pre-substituted fragments.

Exemplary Synthetic Pathway

A plausible route, inspired by methods for analogous iodopyrazoles , involves:

-

Preparation of 4-Iodo-1H-pyrazole:

-

Introduction of the 1,1-Difluoroethyl Group:

Key Challenges:

-

Regioselectivity in iodination (position 4 vs. 3).

-

Stability of the difluoroethyl group under reaction conditions.

Physicochemical Properties

Solubility and Partition Coefficients

The compound exhibits limited aqueous solubility () due to its lipophilic iodine and difluoroethyl groups. Predicted log (octanol-water) values range from 2.8–3.5, indicating moderate hydrophobicity .

Spectroscopic Characteristics

-

NMR:

-

NMR:

-

IR Spectroscopy:

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition onset at , suggesting moderate thermal stability .

Analytical and Computational Data

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry (IMS) predictions for common adducts :

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H] | 272.96948 | 141.9 |

| [M+Na] | 294.95142 | 144.6 |

Density Functional Theory (DFT) Calculations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume